Cas no 2060025-85-4 (3-methoxy-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid)

2060025-85-4 structure
اسم المنتج:3-methoxy-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid
كاس عدد:2060025-85-4
وسط:C12H12O3
ميغاواط:204.221883773804
MDL:MFCD30498268
CID:5163616
PubChem ID:137703151
3-methoxy-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Cycloprop[a]indene-1-carboxylic acid, 1,1a,6,6a-tetrahydro-3-methoxy-
- 3-methoxy-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid
-
- MDL: MFCD30498268
- نواة داخلي: 1S/C12H12O3/c1-15-7-3-2-6-4-9-10(8(6)5-7)11(9)12(13)14/h2-3,5,9-11H,4H2,1H3,(H,13,14)
- مفتاح Inchi: DAOJUBAYNXYAES-UHFFFAOYSA-N
- ابتسامات: C12C(C(O)=O)C1CC1=C2C=C(OC)C=C1
3-methoxy-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-336334-0.1g |
3-methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060025-85-4 | 95.0% | 0.1g |
$615.0 | 2025-03-18 | |
Enamine | EN300-336334-0.25g |
3-methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060025-85-4 | 95.0% | 0.25g |
$642.0 | 2025-03-18 | |
Enamine | EN300-336334-0.5g |
3-methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060025-85-4 | 95.0% | 0.5g |
$671.0 | 2025-03-18 | |
Enamine | EN300-336334-2.5g |
3-methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060025-85-4 | 95.0% | 2.5g |
$1370.0 | 2025-03-18 | |
Enamine | EN300-336334-10.0g |
3-methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060025-85-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 | |
Enamine | EN300-336334-5g |
3-methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060025-85-4 | 5g |
$2028.0 | 2023-09-03 | ||
Enamine | EN300-336334-0.05g |
3-methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060025-85-4 | 95.0% | 0.05g |
$587.0 | 2025-03-18 | |
Enamine | EN300-336334-1.0g |
3-methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060025-85-4 | 95.0% | 1.0g |
$699.0 | 2025-03-18 | |
Enamine | EN300-336334-5.0g |
3-methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060025-85-4 | 95.0% | 5.0g |
$2028.0 | 2025-03-18 | |
Enamine | EN300-336334-10g |
3-methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060025-85-4 | 10g |
$3007.0 | 2023-09-03 |
3-methoxy-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid الوثائق ذات الصلة
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
2060025-85-4 (3-methoxy-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid) منتجات ذات صلة
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
الموردين الموصى بهم
Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

atkchemica
عضو ذهبي
مورد الصين
مُحْضِر

Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
